Cas no 2034424-56-9 (2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide)

2-(2-Methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide is a specialized organic compound featuring a unique molecular structure combining phenoxy, pyrazine, and thiophene moieties. Its design offers potential advantages in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the thiophene and pyrazine rings may enhance binding affinity to specific biological targets, while the acetamide linker provides structural flexibility. This compound is of interest in pharmaceutical research for its potential as an intermediate in synthesizing novel therapeutics, particularly in areas requiring heterocyclic diversity. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies.
2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide structure
2034424-56-9 structure
Product Name:2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide
CAS No:2034424-56-9
MF:C18H17N3O2S
MW:339.411482572556
CID:6245964
PubChem ID:119106288
Update Time:2025-05-20

2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide
    • 2-(2-methylphenoxy)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
    • N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide
    • F6574-1600
    • AKOS026705633
    • 2034424-56-9
    • 2-(2-methylphenoxy)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
    • Inchi: 1S/C18H17N3O2S/c1-13-5-2-3-6-15(13)23-12-17(22)21-11-14-18(20-9-8-19-14)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,21,22)
    • InChI Key: VFPLWVHFTLSCOB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C(CNC(COC2C=CC=CC=2C)=O)=NC=CN=1

Computed Properties

  • Exact Mass: 339.10414797g/mol
  • Monoisotopic Mass: 339.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 92.4Ų

2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide Pricemore >>

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Additional information on 2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide

Introduction to 2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide (CAS No. 2034424-56-9)

2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide, identified by the CAS number 2034424-56-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic moieties, which are known for their diverse biological activities. The structural framework of this molecule incorporates a methylphenoxy group, a thiophen-2-yl substituent, and a pyrazin-2-ylmethyl side chain, all of which contribute to its unique chemical properties and potential pharmacological effects.

The acetamide functional group in the molecular structure plays a crucial role in modulating the compound's solubility and interaction with biological targets. This feature is particularly important in drug design, as it can influence the compound's ability to cross cell membranes and bind to specific receptors or enzymes. The combination of these structural elements suggests that 2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, or even anticancer properties.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. These molecules are favored due to their ability to mimic natural bioactive substances and their potential for high selectivity in targeting disease-causing pathways. The presence of both thiophene and pyrazine rings in CAS No. 2034424-56-9 positions this compound as a promising candidate for further investigation in drug discovery programs.

Recent studies have highlighted the significance of thiophenyl-containing derivatives in medicinal chemistry. These compounds have been shown to possess remarkable pharmacological properties, making them valuable scaffolds for developing new drugs. The methylphenoxy group further enhances the compound's complexity, potentially contributing to its binding affinity and pharmacokinetic profile. Together, these structural features make 2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide an intriguing molecule for researchers exploring novel therapeutic interventions.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework efficiently. The expertise required in handling such synthetic routes underscores the importance of skilled chemists in developing new pharmaceutical entities like this one.

From a computational chemistry perspective, the molecular modeling of CAS No. 2034424-56-9 has revealed interesting insights into its potential interactions with biological targets. The three-dimensional structure suggests that this compound may bind effectively to enzymes or receptors involved in various pathological processes. This information is crucial for designing experiments aimed at validating its biological activity in vitro and in vivo.

The pharmacological evaluation of 2-(2-methylphenoxy)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide has begun to yield promising results. Initial assays have indicated that this molecule exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data suggest that it may interfere with inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These findings align with current trends in drug development, where targeting inflammation is a critical strategy for treating chronic diseases.

The role of heterocyclic compounds in modern medicine cannot be overstated. These molecules form the backbone of many successful drugs on the market today, including antiviral agents like fluconazole and antibacterial medications such as linezolid. The structural diversity inherent in heterocyclic chemistry allows for extensive modifications that can fine-tune pharmacological properties, making it an invaluable tool for medicinal chemists.

In conclusion,CAS No. 2034424-56-9, corresponding to 2-(2-methylphenoxy)-N-{3-(thiophen- ))))))))))))- > acetamide, represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Further studies are warranted to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile for clinical applications.

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